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molecular formula C6H5BrINO B1278952 2-Bromo-6-iodo-3-methoxypyridine CAS No. 321535-37-9

2-Bromo-6-iodo-3-methoxypyridine

Cat. No. B1278952
M. Wt: 313.92 g/mol
InChI Key: LHDNVVCKJSWJKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07786114B2

Procedure details

Add K2CO2 (6.22 g, 45.1 mmol) and methyl iodide (24.6 g, 10.77 mL, 173.3 mmol) to 2-bromo-6-iodopyridin-3-ol, 2 (14.9 g, 49.5 mmol), dissolved in DMF (30 mL). Heat the reaction medium at 100° C. for 2 h, then leave it to cool to room temperature. Then stop the reaction with H2O and stir it for a further 30 min. The precipitate is then filtered, washed with H2O and dried in air to give 3 (15.7 g, 100%) in solid form, light brown: 1H NMR (CDCl3) δ 7.61 (d, 1H, J=8.4 Hz), 6.86 (d, 1H, J=8.4 Hz), 3.93 (s, 3H); m/z obs.=314 (M+1), 315.
[Compound]
Name
K2CO2
Quantity
6.22 g
Type
reactant
Reaction Step One
Quantity
10.77 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
14.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1]I.[Br:3][C:4]1[C:9]([OH:10])=[CH:8][CH:7]=[C:6]([I:11])[N:5]=1.O>CN(C=O)C>[Br:3][C:4]1[C:9]([O:10][CH3:1])=[CH:8][CH:7]=[C:6]([I:11])[N:5]=1

Inputs

Step One
Name
K2CO2
Quantity
6.22 g
Type
reactant
Smiles
Name
Quantity
10.77 mL
Type
reactant
Smiles
CI
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC(=CC=C1O)I
Name
Quantity
14.9 g
Type
reactant
Smiles
BrC1=NC(=CC=C1O)I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stir it for a further 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
leave it
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitate is then filtered
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried in air

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=NC(=CC=C1OC)I
Measurements
Type Value Analysis
AMOUNT: MASS 15.7 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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